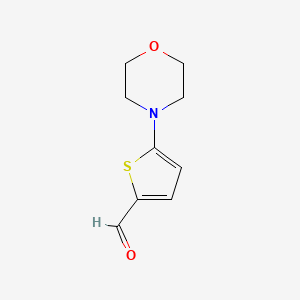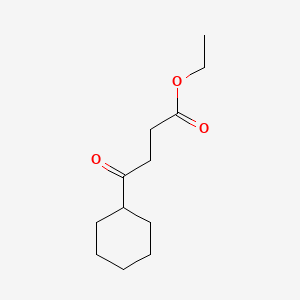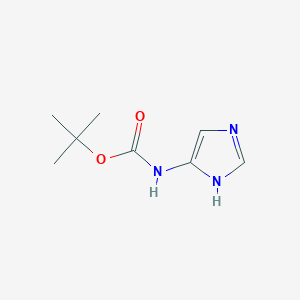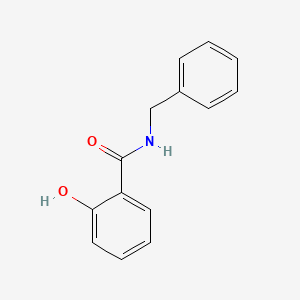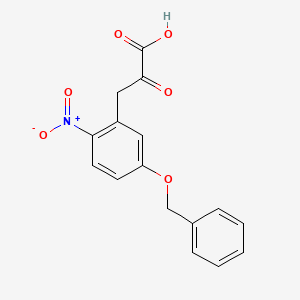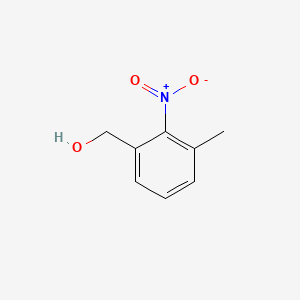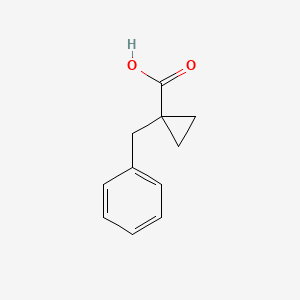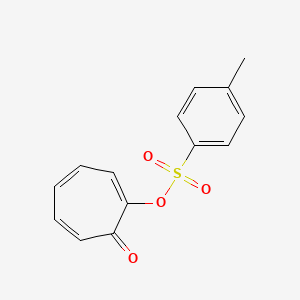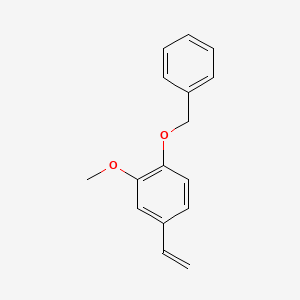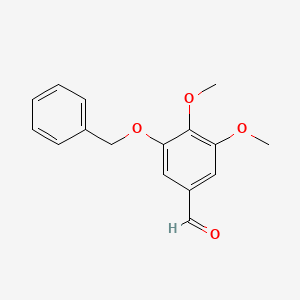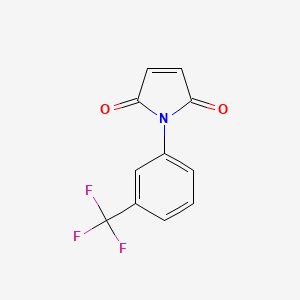
1-(3-(Trifluorométhyl)phényl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (TFMPPD) is an organic compound belonging to the class of pyrroles. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. TFMPPD has a broad range of applications in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
Synthèse asymétrique d'alcools énantiomériquement enrichis
Le composé a été utilisé dans la production asymétrique d'alcools énantiomériquement enrichis. Ce processus est crucial dans la synthèse pharmaceutique, où la chiralité de l'alcool peut avoir un impact significatif sur l'efficacité d'un médicament .
Biocatalyse à cellules entières
Dans une étude, le composé apparenté (S)-1-[3,5-bis(trifluorométhyl)phényl]éthanol a été produit en utilisant des catalyseurs à cellules entières dans un système de milieu micro-aérobie. Ceci montre le potentiel de 1-(3-(Trifluorométhyl)phényl)-1H-pyrrole-2,5-dione dans les processus biocatalytiques, en particulier dans les environnements déficients en oxygène .
Intermédiaires pharmaceutiques
Les dérivés de ce composé, tels que l'isothiocyanate de 3-(trifluorométhyl)phényle, sont utilisés comme intermédiaires dans la fabrication pharmaceutique. Ils jouent un rôle dans la synthèse de divers agents thérapeutiques .
Empreinte moléculaire
Les dérivés du composé ont été explorés pour une utilisation dans des polymères à empreinte moléculaire. Ces polymères peuvent être utilisés pour des applications de détection, en capturant des molécules spécifiques à partir de mélanges complexes .
Modification du saccharose
Des recherches ont été menées sur la modification du saccharose en position 1' en utilisant des dérivés de This compound. Cette modification est importante dans le développement de nouveaux édulcorants et d'autres substances dérivées du saccharose .
Synthèse de carbothioamides et de carboxamides
Les dérivés du composé sont également utilisés dans la synthèse de N-2-diphénylhydrazinecarboxamides et de N-2-diphénylhydrazine carbothioamides. Ces composés ont des applications dans le développement de nouveaux matériaux et produits chimiques .
Mécanisme D'action
Target of Action
It’s known that similar compounds with a trifluoromethyl phenyl group have been found to bind with high affinity to multiple receptors . This suggests that 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione may also interact with various biological targets, potentially leading to diverse biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures have been found to exhibit gibberellin-like activity , suggesting that this compound may influence plant growth and development pathways
Pharmacokinetics
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this group may influence the ADME properties of the compound.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors may influence the action of this compound.
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGHYHHYCKIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351754 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53629-19-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
